Home > Products > Screening Compounds P2742 > ADRA1D receptor antagonist 1
ADRA1D receptor antagonist 1 -

ADRA1D receptor antagonist 1

Catalog Number: EVT-10986410
CAS Number:
Molecular Formula: C15H14Cl2N4O
Molecular Weight: 337.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ADRA1D receptor antagonist 1 is a potent and selective antagonist of the alpha-1D adrenergic receptor, which is part of the adrenergic receptor family. These receptors are G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction and neurotransmitter release. The ADRA1D receptor specifically plays a role in regulating vascular tone and urinary bladder function. This compound has garnered interest for its potential therapeutic applications, particularly in treating conditions such as overactive bladder and hypertension.

Source and Classification

ADRA1D receptor antagonist 1 is classified under pharmacological agents targeting adrenergic receptors, specifically the alpha-1D subtype. It is sourced from various chemical suppliers, including BioCat GmbH and MedChemExpress, which provide detailed information about its structure, synthesis, and applications in research .

Synthesis Analysis

Methods and Technical Details

The synthesis of ADRA1D receptor antagonist 1 involves advanced organic chemistry techniques. While specific proprietary methods are often undisclosed, general synthetic pathways include:

  • Starting Materials: The synthesis typically begins with commercially available precursors that can be modified through various chemical reactions.
  • Reagents: Common reagents may include coupling agents, solvents (like dimethyl sulfoxide or acetonitrile), and catalysts to facilitate reactions.
  • Techniques: Techniques such as chromatography (for purification) and spectrometry (for characterization) are employed to ensure the purity and identity of the synthesized compound .
Molecular Structure Analysis

Structure and Data

ADRA1D receptor antagonist 1 has a well-defined molecular structure characterized by specific functional groups that confer its biological activity. The compound's molecular formula is typically represented as C_xH_yN_zO_w, where x, y, z, and w denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The precise structural data can be obtained from chemical databases or supplier catalogs .

Structural Features

  • Core Structure: The core structure often includes aromatic rings or heterocycles that are crucial for receptor binding.
  • Functional Groups: Various functional groups like amines or hydroxyls may be present, influencing solubility and interaction with the receptor.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing ADRA1D receptor antagonist 1 typically include:

  • Coupling Reactions: Formation of bonds between different molecular fragments to construct the final compound.
  • Functional Group Transformations: Modifications to introduce or alter functional groups that enhance biological activity or selectivity.
  • Purification Steps: After synthesis, purification methods such as recrystallization or high-performance liquid chromatography are used to isolate the desired product from by-products .
Mechanism of Action

Process and Data

ADRA1D receptor antagonist 1 exerts its pharmacological effects by selectively binding to the alpha-1D adrenergic receptor. This binding inhibits the receptor's activation by endogenous ligands such as norepinephrine. The mechanism can be summarized as follows:

  • Inhibition of Signal Transduction: By blocking the receptor, ADRA1D receptor antagonist 1 prevents downstream signaling pathways that lead to smooth muscle contraction.
  • Physiological Effects: This antagonism results in decreased vascular resistance and improved urinary flow in conditions like bladder overactivity .
Physical and Chemical Properties Analysis

Physical Properties

ADRA1D receptor antagonist 1 exhibits several notable physical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents; solubility in water can vary based on pH .

Chemical Properties

Key chemical properties include:

  • Stability: Stable under normal laboratory conditions but may require specific storage conditions to maintain integrity.
  • pKa Values: Relevant for understanding ionization at physiological pH, influencing absorption and distribution.
Applications

ADRA1D receptor antagonist 1 has significant scientific applications:

  • Pharmacological Research: Used extensively in studies exploring bladder dysfunctions such as overactive bladder syndrome.
  • Clinical Research: Investigated for potential use in treating hypertension by modulating vascular tone through alpha-1D adrenergic blockade.
  • Experimental Models: Employed in animal models to study the effects of alpha-1D antagonism on various physiological processes .
Molecular Pharmacology and Target Specificity of ADRA1D Receptor Antagonist 1

Introduction to Alpha-1D Adrenergic Receptor Biology

The alpha-1D adrenergic receptor (ADRA1D) is a class A G protein-coupled receptor (GPCR) encoded by the ADRA1D gene on human chromosome 20. It is one of three alpha-1 adrenoceptor subtypes (alpha-1A, alpha-1B, alpha-1D), all of which signal primarily through the Gq/11 protein pathway, leading to phospholipase C activation, inositol trisphosphate production, intracellular calcium mobilization, and protein kinase C activation [1] [3] [8]. Unlike other subtypes, the alpha-1D adrenergic receptor exhibits unique structural and functional characteristics:

  • N-Terminal Domain Complexity: The receptor possesses an unusually long extracellular N-terminal domain (95 amino acids) containing two critical N-glycosylation sites (Asn65 and Asn82). These sites are essential for proper receptor biogenesis, as simultaneous mutation (N65Q/N82Q) causes premature translational termination and cytosolic mislocalization [6].
  • Constitutive Activity: Native alpha-1D adrenergic receptors demonstrate ligand-independent signaling in vascular tissues, with inverse agonism observed for certain antagonists [8].
  • Subcellular Trafficking Dependence: The alpha-1D adrenergic receptor requires N-terminal cleavage (at Leu90/Val91) and complex formation with PDZ-domain proteins (scribble, syntrophin) for endoplasmic reticulum exit and plasma membrane localization. The cleaved isoform (Δ1–91) exhibits enhanced agonist responses compared to full-length receptors [5].

Mechanism of Antagonism at Alpha-1D Adrenergic Receptor

ADRA1D Receptor Antagonist 1 is a potent and selective small-molecule inhibitor of alpha-1D adrenergic receptor signaling. Its molecular pharmacology is characterized by:

  • High-Affinity Binding: Exhibits a binding affinity (Ki) of 1.6 nM for the human alpha-1D adrenergic receptor, as determined by radioligand displacement assays [2]. This high affinity results from complementary steric and electrostatic interactions within the receptor’s orthosteric binding pocket.
  • Functional Antagonism: Reversibly inhibits Gq/11-dependent signaling pathways, suppressing norepinephrine-induced inositol phosphate accumulation and intracellular calcium flux in recombinant cell systems [2].
  • Inverse Agonist Potential: Reduces basal receptor activity in systems expressing constitutively active alpha-1D adrenergic receptors, suggesting negative efficacy beyond competitive antagonism [8].

Table 1: Binding Affinity Profile of ADRA1D Receptor Antagonist 1

Receptor SubtypeKi Value (nM)Selectivity Ratio vs. Alpha-1D
Alpha-1D Adrenergic Receptor1.61
Alpha-1A Adrenergic Receptor>100>62.5
Alpha-1B Adrenergic Receptor>100>62.5

Structural Determinants of Subtype Selectivity

The selectivity of ADRA1D Receptor Antagonist 1 for alpha-1D adrenergic receptor over alpha-1A and alpha-1B subtypes (>62.5-fold) arises from key structural differences:

  • Transmembrane Domain Variations: Alpha-1D adrenergic receptor contains unique residues in transmembrane helices 2, 5, and 7 compared to other subtypes. These residues likely form a selective binding pocket that accommodates the antagonist’s chemical structure [1] [8].
  • Extracellular Loop Conformation: The third extracellular loop of alpha-1D adrenergic receptor contains a distinct epitope (amino acids 231–245) with limited homology to other subtypes. Antibodies targeting this region (e.g., Alomone Labs #AAR-019) confirm its accessibility and subtype specificity [4].
  • N-Terminal Influence: Glycosylation at Asn65/Asn82 stabilizes a receptor conformation favorable for high-affinity antagonist binding. Glycosylation-deficient mutants show reduced membrane expression and impaired function [6].

Functional Selectivity in Physiological Systems

Functional studies demonstrate subtype-specific inhibition across tissue types:

  • Vascular Smooth Muscle: Suppresses phenylephrine-induced contractions in conductance arteries (e.g., aorta, iliac artery), where alpha-1D adrenergic receptor is the predominant subtype (70–90% of total alpha-1-mediated contraction). Minimal effect is observed in resistance arteries (e.g., mesenteric arterioles) dominated by alpha-1A adrenergic receptor [8].
  • Lower Urinary Tract: Inhibits non-voiding bladder contractions in rat bladder outlet obstruction models at intravenous doses of 4.4 µg/kg. This correlates with high alpha-1D adrenergic receptor expression in bladder detrusor smooth muscle and afferent nerves [2] [5].
  • Neuronal Signaling: Reduces alpha-1D adrenergic receptor-mediated noradrenergic neurotransmission in the central nervous system without affecting alpha-2 adrenoceptor function, as confirmed by microdialysis and electrophysiological studies [8].

Table 2: Functional Activity of ADRA1D Receptor Antagonist 1 in Cellular Assays

Assay TypeReceptor SystemIC50/EC50Effect
Calcium MobilizationHEK293-hADRA1D<10 nMInhibition
Dynamic Mass RedistributionPrimary VSMC (alpha-1D)3.2 nMFull antagonism
ERK1/2 PhosphorylationRat-1 Fibroblasts (alpha-1D)5.1 nMSuppression

Molecular Tools for Receptor Interaction Analysis

Advanced methodologies have elucidated antagonist-receptor dynamics:

  • SNAP-Tag/Near-Infrared Imaging: Fusion proteins (SNAP-alpha-1D adrenergic receptor) enable quantification of receptor degradation kinetics. Alpha-1D adrenergic receptor displays the shortest half-life (t₁/₂ = 0.52 hours) among adrenergic receptors. ADRA1D Receptor Antagonist 1 treatment prolongs receptor half-life by reducing constitutive internalization [9].
  • Bioluminescence Resonance Energy Transfer (BRET): Confirms that ADRA1D Receptor Antagonist 1 does not disrupt alpha-1D adrenergic receptor hetero-oligomerization with chemokine receptors (CXCR4, ACKR3), preserving receptor complex architecture while blocking G protein activation [1].
  • Lectin Affinity Purification: Validates that antagonist binding does not alter N-terminal glycosylation patterns critical for receptor maturation. Lectin-bound (glycosylated) receptor retains full antagonist binding capacity [6].

Implications for Therapeutic Targeting

The pharmacological profile supports precision targeting of alpha-1D adrenergic receptor -specific pathologies:

  • Oncological Applications: Selectively blocks alpha-1D adrenergic receptor -mediated proliferation and motility in hormone-refractory prostate cancer cells without affecting alpha-1A-dependent pathways [1] [3].
  • Vascular Remodeling: Suppresses aberrant alpha-1D adrenergic receptor signaling in vascular smooth muscle cells from hypertensive models, where receptor upregulation contributes to hypercontractility [8].
  • Cutaneous Pathologies: Inhibits melanoma angiogenesis driven by alpha-1D adrenergic receptor overexpression, as demonstrated in endothelial tube formation assays [3].

These attributes position ADRA1D Receptor Antagonist 1 as a critical tool for dissecting alpha-1D adrenergic receptor -specific signaling and developing subtype-selective therapeutics.

Properties

Product Name

ADRA1D receptor antagonist 1

IUPAC Name

5-chloro-1-[(1R)-1-(3-cyanophenyl)ethyl]-2-iminopyridine-3-carboxamide;hydrochloride

Molecular Formula

C15H14Cl2N4O

Molecular Weight

337.2 g/mol

InChI

InChI=1S/C15H13ClN4O.ClH/c1-9(11-4-2-3-10(5-11)7-17)20-8-12(16)6-13(14(20)18)15(19)21;/h2-6,8-9,18H,1H3,(H2,19,21);1H/t9-;/m1./s1

InChI Key

XUCZRJDRBBJCTE-SBSPUUFOSA-N

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)N2C=C(C=C(C2=N)C(=O)N)Cl.Cl

Isomeric SMILES

C[C@H](C1=CC=CC(=C1)C#N)N2C=C(C=C(C2=N)C(=O)N)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.